3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one
Descripción
This compound features a 2-fluorophenyl group attached to a propan-1-one backbone, which is further linked to a piperidine ring substituted with a 1,3,4-thiadiazol-2-yloxy moiety. Its molecular formula is C₁₇H₁₇FN₂O₂S, with a molecular weight of 348.4 g/mol.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-14-4-2-1-3-12(14)5-6-15(21)20-9-7-13(8-10-20)22-16-19-18-11-23-16/h1-4,11,13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNOBAHBUVPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the formation of the piperidine ring, and finally the attachment of the fluorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The thiadiazole ring and piperidine oxygen serve as reactive sites for nucleophilic substitution. Key observations include:
-
Thiadiazole ring reactivity : The sulfur atom in the 1,3,4-thiadiazole moiety facilitates nucleophilic attacks. For example, chlorine substituents at position 2 of the thiadiazole can be replaced with amines or sulfur-containing groups under mild conditions .
-
Piperidine oxygen participation : The ether linkage between piperidine and thiadiazole may undergo cleavage under acidic or basic conditions, enabling structural modifications.
Oxidation
The propanone chain is susceptible to oxidation:
Reduction
Targeted reductions include:
-
Carbonyl reduction : Using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, the ketone group converts to a secondary alcohol, altering pharmacokinetic properties.
-
Nitro group reduction : If present in derivatives, nitro groups reduce to amines with H<sub>2</sub>/Pd-C, enabling further functionalization .
Coupling Reactions
The fluorophenyl group participates in cross-coupling reactions:
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aromatic diversity at the fluorophenyl position.
-
Buchwald-Hartwig amination : Forms C–N bonds between the aryl fluoride and amines, creating novel analogs for biological screening.
Thiadiazole Ring Modifications
| Reaction | Conditions | Outcome | Citation |
|---|---|---|---|
| Diazotization | HCl/Cu powder | Chlorination at position 5 | |
| Cyclocondensation | NH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>·12H<sub>2</sub>O | Forms fused bicyclic systems |
Piperidine Reactivity
-
N-Alkylation : The piperidine nitrogen undergoes quaternization with alkyl halides, improving membrane permeability.
-
Ring-opening : Strong acids (e.g., HBr/AcOH) cleave the piperidine ring, yielding linear amines for scaffold diversification.
Acid/Base-Mediated Transformations
-
Hydrolysis : Under alkaline conditions, the ketone group remains stable, but the thiadiazole-ether bond hydrolyzes selectively at pH > 10.
-
Protonation : The piperidine nitrogen (pK<sub>a</sub> ~7.5) forms salts with mineral acids, aiding crystallization.
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals:
-
Decarboxylation : Above 200°C, loss of CO<sub>2</sub> occurs if carboxylic acid derivatives are present.
-
Thiadiazole ring decomposition : Exothermic degradation at 300°C produces HCN and SO<sub>2</sub>, requiring careful handling.
Key Research Findings
-
Antibacterial hybrid synthesis : Diazotization of thiadiazole intermediates followed by Cu-mediated coupling yielded analogs with MIC values of 4–8 μg/mL against S. aureus .
-
Solubility optimization : Oxidation of the propanone chain to a carboxylic acid increased aqueous solubility by 12-fold (logP reduced from 2.8 to 1.4).
-
Stability profile : The compound remains stable in pH 4–8 buffers for 24h but degrades rapidly under UV light (t<sub>1/2</sub> = 3h).
Aplicaciones Científicas De Investigación
Chemistry
The compound serves as a valuable subject for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
Research has highlighted the potential of this compound as a bioactive molecule. It has shown promise in interacting with biological targets, leading to various effects on cellular processes.
Medicine
In medicinal chemistry, 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one has been investigated for its therapeutic potential:
- Cytotoxicity : The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate significant potency:
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 modulation |
| HepG2 | 0.52 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound exhibits potent cytotoxic effects comparable to other known anticancer agents.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Cytotoxicity Studies : A study demonstrated that this compound significantly inhibited the growth of MCF-7 and HepG2 cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Biological Activity Investigations : Further research explored its interactions with specific enzymes involved in metabolic pathways, revealing potential therapeutic applications in metabolic disorders.
Mecanismo De Acción
The mechanism by which 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural Similarities and Differences
Key analogs share the piperidine-propan-1-one core and fluorophenyl/heterocyclic substituents but differ in substitution patterns, influencing physicochemical and biological properties.
Table 1: Comparative Overview of Key Compounds
Key Findings from Comparative Analysis
- The 3,5-dimethyloxazole substituent increases steric bulk and metabolic stability compared to the target compound’s thiadiazole-oxy group.
- The 5-(2-fluorophenyl)thiadiazole moiety may enhance π-π stacking interactions in receptor binding.
Compound 8c (): Methoxy groups on the benzo[b]thiophene improve aqueous solubility but reduce passive diffusion across membranes .
Thiophene-thio substituents may confer redox stability compared to thiadiazole.
Pyrazolo-pyrimidine substituents suggest nucleobase-like interactions, a feature absent in the target compound.
Implications for Drug Design
- Lipophilicity vs. Solubility : The target compound’s thiadiazole-oxy group balances lipophilicity and polarity, whereas methoxy () or sulfonyl () groups skew this balance.
- Heterocyclic Diversity : Thiadiazole (target compound), oxazole (BJ10311), and pyrimidine (3aj) substituents modulate electronic profiles and target selectivity.
Actividad Biológica
The compound 3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, focusing on cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a 2-fluorophenyl group and a 1,3,4-thiadiazole moiety linked through a piperidine ring. The presence of these functional groups is critical for its biological activity.
Cytotoxicity
A significant area of research has focused on the cytotoxic properties of thiadiazole derivatives. The compound's cytotoxicity was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were determined to assess potency.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 modulation |
| HepG2 | 0.52 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound exhibits potent cytotoxic effects comparable to other known anticancer agents .
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : The compound has been shown to increase the ratio of pro-apoptotic protein Bax to anti-apoptotic protein Bcl-2, leading to enhanced apoptotic signaling in cancer cells .
- Cell Cycle Arrest : Treatment with the compound results in cell cycle arrest at specific phases, particularly G2/M, which is crucial for preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of thiadiazole derivatives. Modifications to the core structure can significantly influence potency:
- Substituent Variation : The nature and position of substituents on the thiadiazole ring have been shown to affect cytotoxicity. For instance, replacing fluorine with other halogens or alkyl groups can alter the binding affinity to biological targets .
- Piperidine Modifications : Variations in the piperidine moiety also impact activity. Compounds with more lipophilic substituents tend to exhibit higher anticancer activity .
Case Studies
Several studies have reported on related compounds with similar structures that exhibit notable biological activities:
- A study on 5-(4-fluorophenyl)-1,3,4-thiadiazole derivatives showed significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.28 µg/mL to 9.6 µg/mL depending on structural modifications .
- Another investigation highlighted that certain derivatives induced cell cycle arrest and apoptosis in liver cancer cells, supporting the role of thiadiazoles as potential anticancer agents .
Q & A
Q. What are the recommended synthetic methodologies for preparing 3-(2-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one?
Answer :
- Key Steps :
- Piperidine Functionalization : Introduce the 1,3,4-thiadiazol-2-yloxy group at the 4-position of piperidine via nucleophilic substitution using 2-mercapto-1,3,4-thiadiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Ketone Formation : Couple the functionalized piperidine with 3-(2-fluorophenyl)propanoic acid using carbodiimide-mediated coupling (EDC/HOBt) in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
Q. How can spectroscopic techniques (NMR, HRMS) be optimized for characterizing this compound?
Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the fluorophenyl aromatic protons (δ 7.1–7.5 ppm), piperidine protons (δ 3.0–3.5 ppm), and thiadiazole protons (δ 8.2–8.5 ppm). Assign stereochemistry using 2D NOESY .
- HRMS : Electrospray ionization (ESI) in positive ion mode with sodium adducts ([M+Na]⁺) to confirm molecular weight (e.g., C₁₆H₁₇F₁N₄O₂S requires m/z 352.1052) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound and its analogs?
Answer :
- Reproducibility Checks : Ensure consistent assay conditions (e.g., cell lines, incubation time, solvent controls) across replicates.
- Orthogonal Assays : Validate receptor-binding results (e.g., β-adrenoceptor inhibition) with functional assays (cAMP modulation) and structural analogs (e.g., modifying the thiadiazole or fluorophenyl groups) .
- Data Normalization : Use reference compounds (e.g., propranolol for β-blocker activity) to calibrate dose-response curves .
Q. How can X-ray crystallography with SHELXL refine the compound’s structural ambiguities?
Answer :
Q. What computational approaches predict the compound’s pharmacokinetic properties and target interactions?
Answer :
- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (≈2.8), solubility (LogS ≈ -4.1), and blood-brain barrier penetration.
- Molecular Docking : AutoDock Vina to model interactions with β-adrenoceptor (PDB ID: 2RH1). Key residues: Ser204 (H-bond with ketone), Phe290 (π-stacking with fluorophenyl) .
- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2.0 Å).
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer :
- Thiadiazole Modifications : Replace 1,3,4-thiadiazole with 1,2,4-triazole to test electronic effects on receptor binding .
- Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., -CF₃ at the 4-position) to enhance metabolic stability .
- Piperidine Optimization : Compare N-methylpiperidine vs. pyrrolidine analogs to assess steric effects on potency .
Q. What are the challenges in analyzing enantiomeric purity, and how can they be addressed?
Answer :
- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol = 90:10) to resolve enantiomers (retention times: 12.3 min vs. 14.7 min).
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra (B3LYP/6-31G*) .
- Synthesis of Pure Enantiomers : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst for ketone reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
